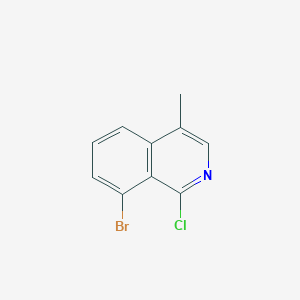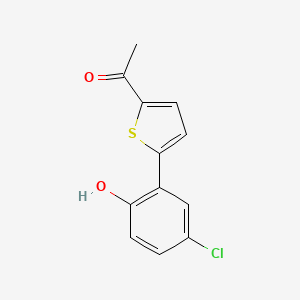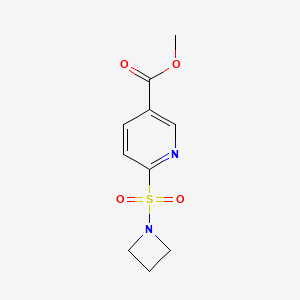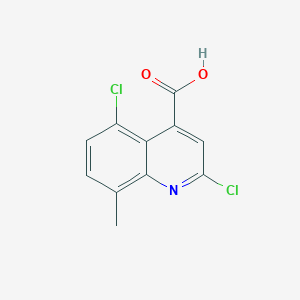![molecular formula C15H14N2O2 B11859786 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl- CAS No. 889879-50-9](/img/structure/B11859786.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multi-step reactions. One common method includes the condensation of 2-methylchromone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of chromeno-pyridine oxides.
Reduction: Formation of reduced chromeno-pyridine derivatives.
Substitution: Formation of substituted chromeno-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Similar in structure and known for their broad-spectrum biological activities.
Pyridazine Derivatives: Known for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
6-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE stands out due to its unique chromeno-pyridine structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
889879-50-9 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
6-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C15H14N2O2/c1-3-16-11-5-4-6-12-13(11)14(18)10-8-7-9(2)17-15(10)19-12/h4-8,16H,3H2,1-2H3 |
InChI-Schlüssel |
DTYOKQDJLXGYOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=CC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















